4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have garnered significant interest due to their versatile biological and pharmacological activities. This compound, in particular, is characterized by the presence of a chromenone core fused with a benzonitrile moiety, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile typically involves the condensation of 3-methyl-4-oxo-4H-chromen-2-carbaldehyde with benzonitrile under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- N′-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
Uniqueness
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile stands out due to its unique combination of a chromenone core and a benzonitrile moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H11NO2 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-(3-methyl-4-oxochromen-2-yl)benzonitrile |
InChI |
InChI=1S/C17H11NO2/c1-11-16(19)14-4-2-3-5-15(14)20-17(11)13-8-6-12(10-18)7-9-13/h2-9H,1H3 |
InChI Key |
WHNAEROJXWYKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.